A Comprehensive Technical Guide to 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide: Structure, Properties, and Potential Applications
A Comprehensive Technical Guide to 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide: Structure, Properties, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a heterocyclic compound featuring a coumarin core functionalized with both a methyl and a sulfonamide group. This strategic combination of pharmacophores positions it as a molecule of significant interest for therapeutic development. This guide provides a detailed technical overview of its molecular architecture, physicochemical properties, spectroscopic signature, synthesis, and prospective biological activities. By integrating established chemical principles with data from contemporary research, this document serves as an essential resource for professionals in medicinal chemistry and pharmacology, aiming to facilitate further investigation and application of this promising scaffold.
Introduction: The Significance of the Coumarin-Sulfonamide Hybrid Scaffold
Coumarins (2H-1-benzopyran-2-one) are a prominent class of compounds, widely distributed in nature and renowned for their broad spectrum of biological activities.[1][2] Their fused benzene and α-pyrone ring system provides a privileged scaffold in medicinal chemistry, leading to the development of drugs with anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The versatility of the coumarin nucleus allows for structural modifications that can fine-tune its pharmacological profile.
The incorporation of a sulfonamide moiety (-SO₂NH₂) is a well-established strategy in drug design. Sulfonamides are key components in a multitude of clinically used drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[4][5] The hybrid-arization of a coumarin scaffold with a sulfonamide group creates a molecule with dual pharmacophoric character, offering the potential for synergistic or novel biological effects.[1][2] Specifically, the coumarin-sulfonamide architecture is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases, including cancer.[6][7][8][9] 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a representative of this class, and its detailed study is crucial for unlocking its full therapeutic potential.
Molecular Structure and Physicochemical Properties
The molecule is systematically named 7-methyl-2-oxo-2H-chromene-6-sulfonamide. Its structure is characterized by a planar coumarin ring system with a methyl group at the C7 position and a sulfonamide group at the C6 position.
-
Coumarin Core: A rigid, aromatic bicyclic system.
-
C7-Methyl Group: An electron-donating group that can influence the electronic properties of the aromatic ring.
-
C6-Sulfonamide Group: A critical pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[6]
The fundamental physicochemical properties are essential for predicting the compound's behavior in experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄S | N/A |
| Molecular Weight | 239.25 g/mol | N/A |
| CAS Number | 18495-31-3 | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF | N/A |
| pKa (Sulfonamide) | Predicted to be in the range of 8.5-10.0 | N/A |
Table 1. Key Physicochemical Properties.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of the synthesized compound. The expected spectral data are based on the known characteristics of coumarin and sulfonamide moieties.[10][11]
The proton NMR spectrum provides information on the hydrogen environment. Expected chemical shifts (δ, ppm) in a solvent like DMSO-d₆ would include:
-
Aromatic/Vinylic Protons (6.5-8.5 ppm): Distinct signals for the protons at the C3, C4, C5, and C8 positions, with coupling patterns revealing their connectivity.
-
Sulfonamide Protons (-SO₂NH₂) (7.0-7.5 ppm): A broad singlet, which is typically exchangeable with D₂O.
-
Methyl Protons (-CH₃) (~2.5 ppm): A sharp singlet corresponding to the C7-methyl group.
The carbon NMR spectrum reveals the carbon framework. Key expected signals include:
-
Carbonyl Carbon (C2) (~160 ppm): The characteristic downfield signal of the lactone carbonyl.
-
Aromatic/Vinylic Carbons (100-155 ppm): A series of signals corresponding to the carbons of the bicyclic ring system.
-
Methyl Carbon (~20 ppm): The upfield signal of the C7-methyl carbon.
IR spectroscopy identifies the key functional groups through their vibrational frequencies (cm⁻¹).[11]
-
N-H Stretching (~3350-3250 cm⁻¹): Two characteristic bands for the primary sulfonamide.
-
C=O Stretching (~1720-1700 cm⁻¹): A strong absorption for the lactone carbonyl.
-
S=O Stretching (~1350 & ~1160 cm⁻¹): Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group.[12]
-
C=C Aromatic Stretching (~1600-1450 cm⁻¹): Multiple bands for the aromatic ring.
Synthesis and Reaction Chemistry
The synthesis of 7-methylcoumarin derivatives is often achieved via the Pechmann condensation.[13][14][15] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[13][16]
The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide logically proceeds from a functionalized phenol. The workflow below illustrates a plausible synthetic route.
Caption: A logical workflow for the synthesis of the target compound.
This protocol is a representative example and requires optimization for specific laboratory conditions.
-
Reactant Preparation: To a flask, add the precursor, 5-hydroxy-2-methylbenzene-1-sulfonamide, and a molar equivalent of ethyl acetoacetate.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.
-
Reaction: Allow the reaction to proceed, often with gentle heating, while monitoring its progress using Thin Layer Chromatography (TLC). The reaction involves an initial transesterification followed by ring-closing electrophilic aromatic substitution and finally dehydration.[13][16]
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with water to remove any remaining acid. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods described in Section 3 (NMR, IR, MS). This step is critical for ensuring the trustworthiness of the synthesized material.
Potential Pharmacological and Biological Activities
The hybrid structure of this molecule suggests several promising avenues for pharmacological investigation.[1][2]
The primary sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs).[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to cancer progression by regulating pH.[7][9][17] Coumarin-sulfonamide hybrids are known to be potent and selective inhibitors of these tumor-associated CAs, making them highly attractive as anticancer drug candidates.[6][17][18]
Beyond CA inhibition, coumarin derivatives exhibit a wide range of anticancer activities, including the induction of apoptosis and inhibition of cell proliferation.[1][18] Both coumarin and sulfonamide scaffolds have also been independently reported to possess antibacterial and antifungal properties.[3][4] The combined scaffold may therefore exhibit broad-spectrum antimicrobial activity.
A structured approach is necessary to explore the therapeutic potential of the compound.
Caption: A workflow for the systematic biological evaluation of the title compound.
Safety and Handling
As a novel chemical entity, 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide should be handled with appropriate care. Standard laboratory safety protocols must be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed handling and disposal information.
Conclusion and Future Directions
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a strategically designed molecule that combines the favorable biological profiles of both coumarin and sulfonamide pharmacophores. Its potential as a selective inhibitor of tumor-associated carbonic anhydrases presents a compelling rationale for its further development as an anticancer agent. This technical guide has outlined its fundamental chemical and physical properties, providing a solid foundation for future research. The next steps should involve its synthesis, thorough biological screening, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. Advanced investigations, including X-ray crystallography of its complex with target enzymes, will be invaluable for elucidating its binding mode and guiding the rational design of next-generation inhibitors.
References
- Current time inform
-
Pechmann condensation. Wikipedia. [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]
-
Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations. PMC. [Link]
-
Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. ResearchGate. [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. [Link]
-
Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Sami Publishing Company. [Link]
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. [Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
-
Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. PMC. [Link]
-
Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. [Link]
-
Coumarin-Containing Aromatic Sulfonamides With Carbonic Anhydrase Inhibitory Properties Against Human and Fungal Isoforms. PubMed. [Link]
-
Bioactive coumarin derivatives and design of coumarin-sulfonamides. ResearchGate. [Link]
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. [Link]
-
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. [Link]
-
Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. YouTube. [Link]
-
Spectroscopy data for coumarin derivatives. ResearchGate. [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]
-
Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry. [Link]
-
Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Auctores Publishing. [Link]
-
4-Azidomethyl-7-methyl-2-oxo-2H-chromene-6-sulfonyl azide. ResearchGate. [Link]
-
Illustrate synthesis of 3-substituted-2-imino-2H-chromene-6-sulfonamide... ResearchGate. [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Brieflands. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Publisher. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1- Benzopyran-6-Sulfonamide Derivatives as P. Neliti. [Link]
-
Chemical Properties of 2H-1-Benzopyran-2-one, 7-methyl- (CAS 2445-83-2). Cheméo. [Link]
-
Biological activities of sulfonamides. ResearchGate. [Link]
-
N-Methyl-2-oxo-2H-1-benzopyran-3-carboxamide. Chemsrc. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Coumarin-Containing Aromatic Sulfonamides With Carbonic Anhydrase Inhibitory Properties Against Human and Fungal Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. shd.org.rs [shd.org.rs]
- 11. auctoresonline.com [auctoresonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
